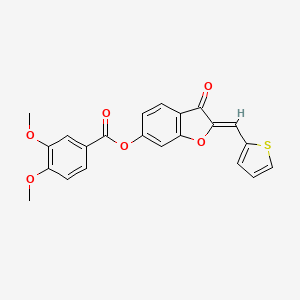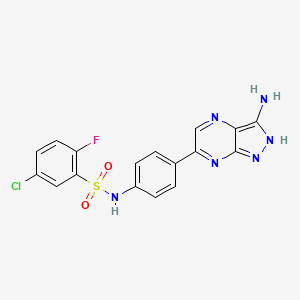![molecular formula C14H19ClN2O2 B2636549 N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide CAS No. 924841-94-1](/img/structure/B2636549.png)
N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide (NATA) is an acetylamino-substituted benzyl chloroacetamide. It is a synthetic small molecule that is used in various scientific research applications. It is a versatile compound that has been used in a variety of studies, including those related to its biochemical and physiological effects, as well as its ability to be used in a variety of laboratory experiments. This article will provide an overview of NATA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
Peptide Synthesis
N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide is used in the field of peptide synthesis. Stewart (1967) explored the use of 2,4,6-trimethylbenzyl esters in peptide synthesis, finding them effective for creating various benzyloxycarbonyl peptide 2,4,6-trimethylbenzyl esters (Stewart, 1967). Additionally, Stewart (1966) reported that these esters could be selectively cleaved by hydrogen bromide in acetic acid, showcasing their utility in synthesizing complex peptides (Stewart, 1966).
Drug Design and Discovery
In the context of drug design and discovery, the compound has been used in synthesizing analogues of paracetamol, as detailed by Reddy et al. (2014). They demonstrated environmentally friendly syntheses of potential analgesic and antipyretic compounds using this chemical as a key intermediate (Reddy et al., 2014).
Biochemical Characterization
Mehta et al. (2000) investigated 1-benzyl substituted trimetoquinol affinity analogs, utilizing derivatives of the compound for biochemical and functional characterization on rat and human β-adrenoceptors. This study highlights its role in understanding receptor interactions and drug design (Mehta et al., 2000).
Environmental and Herbicide Research
The compound has applications in environmental research, particularly in the study of herbicides. Weisshaar and Böger (1989) examined the inhibition of fatty acid synthesis in green algae by chloroacetamides, which includes this compound, providing insights into the environmental impact of such chemicals (Weisshaar & Böger, 1989).
特性
IUPAC Name |
N-[(3-acetamido-2,4,6-trimethylphenyl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-8-5-9(2)14(17-11(4)18)10(3)12(8)7-16-13(19)6-15/h5H,6-7H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYMDAQVTBUUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CNC(=O)CCl)C)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2636466.png)
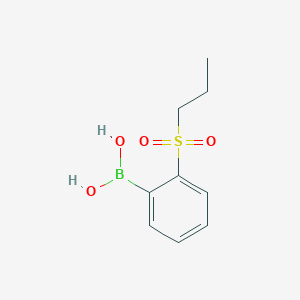
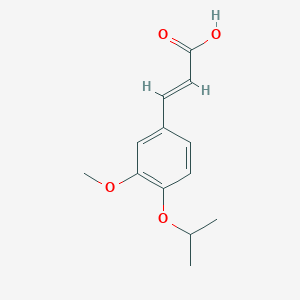
![(E)-N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2636470.png)
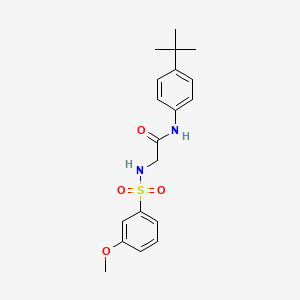
![3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2636474.png)

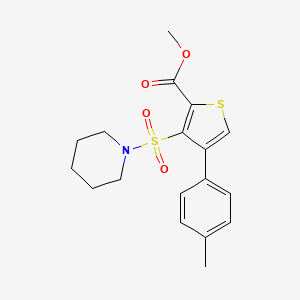

![4-Ethyl-5-fluoro-6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2636482.png)
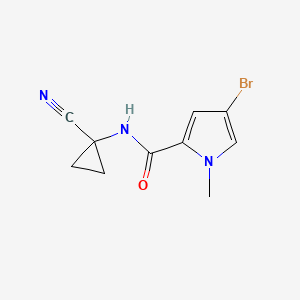
![5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]-](/img/structure/B2636486.png)
